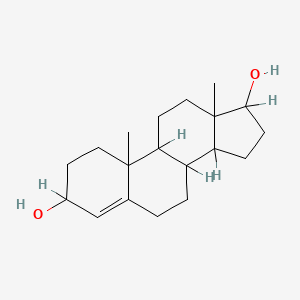

Androst-4-ene-3alpha,17beta-diol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTWKVFKBPAFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859587 | |

| Record name | Androst-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Androst-4-ene-3α,17β-diol

This technical guide provides a comprehensive overview of the synthesis pathway for Androst-4-ene-3α,17β-diol, a steroid of interest to researchers, scientists, and drug development professionals. The synthesis is a two-step process commencing with the enzymatic reduction of Androst-4-ene-3,17-dione to Testosterone, followed by the stereoselective enzymatic reduction of Testosterone to the final product, Androst-4-ene-3α,17β-diol. This guide details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of Androst-4-ene-3α,17β-diol is achieved through a two-step enzymatic pathway starting from the readily available precursor, Androst-4-ene-3,17-dione (4-AD).

Step 1: Enzymatic Reduction of Androst-4-ene-3,17-dione to Testosterone. The first step involves the highly stereoselective reduction of the 17-keto group of 4-AD to a 17β-hydroxyl group, yielding Testosterone. This conversion is efficiently catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) or other ketoreductases with similar specificity.[1][2][3]

Step 2: Stereoselective Enzymatic Reduction of Testosterone to Androst-4-ene-3α,17β-diol. The second and final step is the stereoselective reduction of the 3-keto group of Testosterone to a 3α-hydroxyl group. This transformation is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which specifically produces the 3α-isomer.[4][5]

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway of Androst-4-ene-3α,17β-diol.

Experimental Protocols

Step 1: Enzymatic Synthesis of Testosterone from Androst-4-ene-3,17-dione

This protocol is based on the highly efficient conversion of 4-AD to Testosterone using a ketoreductase.[1][6]

Enzyme: Ketoreductase 2 (KR-2) (GenBank accession no. ABP64403.1) expressed in E. coli.[1][6]

Materials:

-

Androst-4-ene-3,17-dione (4-AD)

-

Isopropanol

-

β-Nicotinamide adenine dinucleotide (β-NAD⁺)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Crude enzyme solution of Ketoreductase 2

-

Sodium hydroxide (1 mol/L)

-

Ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

Reaction Setup:

-

In a 250 mL four-necked flask, prepare the reaction mixture containing:

-

6.58 g of 4-AD (substrate)

-

10 mL of isopropanol (co-substrate for co-factor regeneration)

-

200 mg of NAD⁺ (co-factor)

-

20 mL of crude enzyme solution

-

70 mL of 50 mM potassium phosphate buffer (pH 7.0)

-

-

Adjust the pH of the reaction mixture to 7.0 with 1 mol/L NaOH.

-

Incubate the reaction at 40°C in a water bath with stirring.

Reaction Monitoring and Acetone Removal:

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Acetone, a byproduct of co-factor regeneration, can inhibit the enzyme. To mitigate this, apply a vacuum to the reaction vessel for approximately 10 minutes at regular intervals (e.g., at 5, 9.5, 26, 35, and 47 hours). After each vacuum application, replenish the reaction volume to 100 mL with a 9:1 ratio of water and isopropanol.[1]

Purification:

-

Upon completion of the reaction (typically after 52 hours), add three volumes of ethanol to the reaction mixture to precipitate the proteins and dissolve the Testosterone.

-

Separate the protein precipitate by centrifugation.

-

Concentrate the supernatant under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Testosterone.

-

Further purify the Testosterone by recrystallization or column chromatography.

Quantitative Data for Testosterone Synthesis:

| Parameter | Value | Reference |

| Substrate Concentration (4-AD) | 65.8 g/L | [1][6] |

| Co-substrate (Isopropanol) | 10% (v/v) | [1][6] |

| Co-factor (β-NAD⁺) | 2 g/L | [1][6] |

| Temperature | 40°C | [1][6] |

| Reaction Time | 52 hours | [1][6] |

| Final Testosterone Concentration | 65.42 g/L | [1][6] |

| Conversion Rate | 98.73% | [1][6] |

| Overall Yield (after purification) | 92.81% | [1][6] |

| HPLC Purity | 99.82% | [1][6] |

Experimental Workflow for Testosterone Synthesis:

Caption: Experimental workflow for the synthesis of Testosterone.

Step 2: Enzymatic Synthesis of Androst-4-ene-3α,17β-diol from Testosterone

This protocol describes the stereoselective reduction of the 3-keto group of Testosterone using 3α-hydroxysteroid dehydrogenase.

Enzyme: 3α-hydroxysteroid dehydrogenase (3α-HSD). Multiple isoforms of this enzyme exist, and the specific choice may influence reaction kinetics.[4][5]

Materials:

-

Testosterone

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Phosphate buffer (pH suitable for the specific 3α-HSD isoform, typically around 7.0)

-

3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme

-

Ethyl acetate

-

Anhydrous sodium sulfate

Reaction Setup:

-

Dissolve Testosterone in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to aid solubility.

-

In a reaction vessel, combine the Testosterone solution with the phosphate buffer.

-

Add NADPH to the mixture. The molar ratio of NADPH to Testosterone should be in excess to ensure complete reduction.

-

Initiate the reaction by adding the 3α-HSD enzyme.

-

Incubate the reaction at an optimal temperature for the enzyme (typically 37°C) with gentle agitation.

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC to observe the conversion of Testosterone to Androst-4-ene-3α,17β-diol.

Purification:

-

Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel to separate the 3α-diol from any unreacted Testosterone and potential 3β-diol byproduct.

Quantitative Data for Androst-4-ene-3α,17β-diol Synthesis:

Experimental Workflow for Androst-4-ene-3α,17β-diol Synthesis:

Caption: Experimental workflow for Androst-4-ene-3α,17β-diol synthesis.

Conclusion

The synthesis of Androst-4-ene-3α,17β-diol can be effectively achieved through a two-step enzymatic pathway. The first step, the reduction of Androst-4-ene-3,17-dione to Testosterone, is well-documented and can be performed with high yield and purity. The second step, the stereoselective reduction of Testosterone to the desired 3α-diol, is reliant on the specific activity of 3α-hydroxysteroid dehydrogenase. While the general methodology is established, optimization of the second step, including the selection of the 3α-HSD isoform and reaction conditions, will be crucial for maximizing the yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to develop and implement a robust synthesis of Androst-4-ene-3α,17β-diol.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into Testosterone Biosynthesis: Novel Observations from HSD17B3 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promiscuity and diversity in 3-ketosteroid reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of mammalian 3α-hydroxysteroid dehydrogenase to 20α-hydroxysteroid dehydrogenase using loop chimeras: Changing specificity from androgens to progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathway of Androst-4-ene-3α,17β-diol in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of Androst-4-ene-3α,17β-diol, a steroid intermediate within the complex network of human steroidogenesis. The document details the enzymatic reactions governing its synthesis from the precursor Androst-4-ene-3,17-dione and its subsequent biotransformation into downstream metabolites for excretion. Emphasis is placed on the key enzymes involved, primarily from the aldo-keto reductase (AKR) superfamily. This guide consolidates available quantitative data on enzyme kinetics and metabolite concentrations and provides detailed experimental protocols for the analysis of these steroids using state-of-the-art mass spectrometry techniques. Visual diagrams of the metabolic pathway and analytical workflows are provided to facilitate a clear understanding of the core concepts.

Introduction to Androst-4-ene-3α,17β-diol

Androst-4-ene-3α,17β-diol is a C19 steroid and an intermediate in the metabolism of androgens. It is structurally related to more widely studied androgens such as testosterone and dihydrotestosterone (DHT). Its metabolic pathway is intricately linked with the synthesis and inactivation of potent androgens, making its study relevant to understanding androgen homeostasis and the pathophysiology of androgen-dependent conditions. The formation and clearance of this metabolite are governed by a series of enzymatic reactions, primarily involving hydroxysteroid dehydrogenases (HSDs). This document will elucidate the specific steps of its formation and fate within the human body.

The Core Metabolic Pathway

The metabolism of Androst-4-ene-3α,17β-diol is not a primary biosynthetic route for major androgens but rather a side-chain pathway stemming from the central androgen precursor, Androst-4-ene-3,17-dione.

Biosynthesis of Androst-4-ene-3α,17β-diol

The direct precursor for the synthesis of Androst-4-ene-3α,17β-diol is Androst-4-ene-3,17-dione (also known as androstenedione). The synthesis involves two key reductive steps:

-

Reduction at C17: Androstenedione is converted to Testosterone via the action of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) .[1]

-

Reduction at C3: The 3-keto group of Androstenedione is reduced to a 3α-hydroxyl group. This reaction is catalyzed by 3α-Hydroxysteroid Dehydrogenases (3α-HSDs) , which are primarily members of the aldo-keto reductase (AKR) superfamily, such as AKR1C2.[2][3] While these enzymes are well-known to reduce the 3-keto group of 5α-reduced steroids like DHT, they also exhibit activity towards Δ4-steroids.[3][4]

The formation of Androst-4-ene-3α,17β-diol occurs through the reduction of both the 3-keto and 17-keto groups of androstenedione. This can happen in either order, with Testosterone (reduction at C17 first) or 3α-hydroxy-androst-4-en-17-one (reduction at C3 first) as intermediates.

Downstream Metabolism and Excretion

Once formed, Androst-4-ene-3α,17β-diol is a substrate for further metabolism leading to its inactivation and excretion:

-

5α-Reduction: The double bond at the C4-C5 position can be reduced by 5α-reductase (SRD5A isozymes) . This reaction converts Androst-4-ene-3α,17β-diol into 5α-Androstane-3α,17β-diol (also known as 3α-androstanediol), a prominent and relatively stable androgen metabolite found in urine.[4][5]

-

Oxidation: The reaction catalyzed by 3α-HSDs is reversible. Therefore, Androst-4-ene-3α,17β-diol can be oxidized back to 3α-hydroxy-androst-4-en-17-one and subsequently to Androst-4-ene-3,17-dione .

-

Conjugation: For elimination from the body, the steroid and its metabolites undergo conjugation. This process, occurring mainly in the liver, involves the attachment of a polar molecule, typically glucuronic acid (via UDP-glucuronosyltransferases ) or sulfate (via sulfotransferases ). These conjugated forms are water-soluble and are readily excreted in the urine.[6][7] Urinary steroid analysis typically measures these conjugated metabolites after an enzymatic hydrolysis step.[8][9]

Quantitative Data

Quantitative analysis of steroid metabolic pathways is essential for understanding their physiological relevance. The following tables summarize key quantitative parameters for enzymes and metabolites in this pathway.

Table 1: Enzyme Kinetic Parameters Data for direct conversion of Androst-4-ene-3,17-dione by specific human 3α-HSD isozymes is limited; data for related reactions are provided for context.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/mg/min) | Tissue/Source | Citation |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | Androstenedione | 0.3 | 2.9 - 4.6 | Human Adrenal Microsomes | [10] |

| 3β-HSD | Pregnenolone | Progesterone | 0.4 | 2.9 - 4.6 | Human Adrenal Microsomes | [10] |

| 3α-HSD (liver isozyme) | (S)-1-Indanol (model substrate) | 1-Indanone | Inhibition constants (Ki) < 1 µM for bile acids | - | Human Liver Cytosol | [11] |

Table 2: Analytical Method Performance and Metabolite Concentrations Concentrations are highly variable based on age, sex, and physiological state. The values below are representative examples from analytical validation studies or specific cohorts.

| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Physiological Concentration (Example) | Citation |

| Androstenedione | LC-MS/MS | Serum | 10 ng/L | Men: ~440 ng/L; Premenopausal Women: ~810 ng/L | [12] |

| Testosterone | LC-MS/MS | Serum | 10 ng/L | Men: ~3700 ng/L; Premenopausal Women: ~270 ng/L | [12] |

| Androsterone | GC-MS | Urine | ~0.1 µmol/L | Baseline: ~1537-2102 ng/mL (increases significantly after A4 admin.) | [13][14][15] |

| Etiocholanolone | GC-MS | Urine | ~0.1 µmol/L | Baseline: ~1698 ng/mL (increases significantly after A4 admin.) | [13][14] |

| Androst-4-ene-3,6,17-trione | LC/MS | Urine | 5 ng/mL | N/A (Exogenous) | [7] |

Experimental Protocols

Accurate quantification of Androst-4-ene-3α,17β-diol and its related metabolites requires robust and sensitive analytical methods. Mass spectrometry, coupled with either liquid or gas chromatography, is the gold standard.

Protocol 1: Quantification of Steroids in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of multiple steroids, including precursors and metabolites of Androst-4-ene-3α,17β-diol.

Methodology Details:

-

Sample Preparation:

-

Thaw 200 µL of human plasma on ice.

-

Add a solution of isotope-labeled internal standards (e.g., d7-Androstenedione, d3-Testosterone) to each sample for accurate quantification.

-

Extraction: Perform protein precipitation by adding 300-400 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 4 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet proteins.

-

For cleaner extracts, pass the supernatant through a solid-phase extraction (SPE) plate (e.g., HybridSPE-Phospholipid or mixed-mode cation exchange) or perform a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE).[12][16]

-

-

Derivatization (Optional but improves sensitivity for some ketosteroids):

-

After drying the extract under a stream of nitrogen, add a solution of hydroxylamine in a suitable buffer to convert keto groups to oximes. Incubate as required.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water). Inject 10-20 µL onto a reverse-phase C18 or PFP column (e.g., 2.1 x 100 mm, <2.6 µm particle size).[12][17]

-

Use a gradient elution with Mobile Phase A (Water with 0.1% formic acid or 0.2 mM ammonium fluoride) and Mobile Phase B (Methanol or Acetonitrile with 0.1% formic acid). A typical run time is 5-10 minutes.[12][16]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Precursor ions ([M+H]+) are selected in the first quadrupole (Q1) and fragmented, with specific product ions monitored in the third quadrupole (Q3). MRM transitions must be optimized for each analyte and internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the endogenous steroid concentration in samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Protocol 2: Quantification of Steroid Metabolites in Urine by GC-MS

This protocol is the standard for comprehensive profiling of excreted steroid metabolites.

Methodology Details:

-

Sample Preparation:

-

To 1.5 mL of urine, add a mixture of internal standards.

-

Perform a preliminary clean-up using a C18 SPE column.[18]

-

-

Enzymatic Hydrolysis:

-

Extraction:

-

After hydrolysis, perform a second SPE or LLE step to extract the now free steroids.

-

-

Derivatization: This is a crucial two-step process to make the steroids volatile for gas chromatography.

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate (e.g., 1 hour at 80°C) to form methoxime derivatives of the keto groups.[15]

-

Silylation: After evaporating the pyridine, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide/ethanethiol. Incubate (e.g., 2-12 hours at 110-140°C) to convert hydroxyl groups into trimethylsilyl (TMS) ethers.[15][20]

-

-

GC-MS Analysis:

-

Chromatography: Inject 1-2 µL of the derivatized sample into the GC, which is equipped with a capillary column (e.g., DB-1 or DB-5).

-

Use a temperature-programmed run, typically starting at a low temperature and ramping up to ~270-300°C over 30-40 minutes to separate the complex mixture of steroid metabolites.[18][19]

-

Mass Spectrometry: Operate the mass spectrometer in Electron Impact (EI) ionization mode. Data can be acquired in full scan mode to identify metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis:

-

Identify metabolites based on their retention time and mass spectrum compared to known standards.

-

Quantify each metabolite relative to an internal standard. Results are typically normalized to creatinine concentration and expressed per 24 hours.

-

Conclusion

The metabolic pathway of Androst-4-ene-3α,17β-diol, while not a major route of androgen synthesis, is a critical component of the overall steroid metabolome. Its formation from androstenedione and subsequent conversion to 5α-reduced metabolites are key steps in modulating the local androgenic environment and preparing steroids for excretion. Understanding this pathway is facilitated by powerful analytical techniques like LC-MS/MS and GC-MS, which allow for precise and comprehensive profiling of these compounds in biological matrices. The protocols and data presented in this guide serve as a valuable resource for researchers investigating steroid metabolism in both physiological and pathological contexts.

References

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. AKR1C2 - Wikipedia [en.wikipedia.org]

- 3. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Urinary excretion of steroid metabolites after chronic androstenedione ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic studies of the inhibition of a human liver 3 alpha-hydroxysteroid/dihydrodiol dehydrogenase isozyme by bile acids and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. research.rug.nl [research.rug.nl]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lcms.cz [lcms.cz]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Androst-4-ene-3alpha,17beta-diol Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinities of Androst-4-ene-3alpha,17beta-diol and its isomers. It includes detailed experimental protocols for key binding assays and visual representations of associated signaling pathways to support further research and drug development in this area.

Receptor Binding Affinity Data

The binding affinity of this compound and its isomers has been evaluated against several key receptors, including the Androgen Receptor (AR), Estrogen Receptors (ERα and ERβ), and the GABA-A receptor. The following tables summarize the available quantitative data from various studies. It is important to note that binding affinities can vary based on the specific isomer and the experimental conditions.

| Compound | Receptor | Affinity Metric | Value | Reference Cell/Tissue Type |

| 5α-androstane-3α,17β-diol | GABA-A | EC50 | 5 µM | Acutely dissociated rat hippocampal CA1 pyramidal cells |

| 4-androstene-3β,17β-diol | Estrogen Receptor α (ERα) | Relative Binding Affinity | ~0.5% of Estradiol | Not specified |

| 4-androstene-3β,17β-diol | Estrogen Receptor β (ERβ) | Relative Binding Affinity | ~0.6% of Estradiol | Not specified |

| 5α-androstane-3α,17β-diol | Androgen Receptor (AR) | Qualitative Assessment | Low affinity, weak androgen | Human prostate |

Table 1: Quantitative Receptor Binding Affinity Data. This table presents the available quantitative data on the binding affinity of this compound isomers to various receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of receptor binding affinities. Below are protocols for commonly employed assays in the study of steroid hormone receptor interactions.

Androgen Receptor Competitive Binding Assay (Radioligand-Based)

This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Receptor Source: Rat prostate cytosol or recombinant human AR.

-

Radioligand: [³H]-R1881 (a synthetic androgen).

-

Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).

-

Wash Buffer: Tris-HCl buffer with 0.1% BSA.

-

Scintillation Cocktail.

-

Test Compound: this compound.

-

Apparatus: 96-well plates, filter mats, scintillation counter.

Procedure:

-

Preparation of Receptor: Homogenize rat ventral prostates in ice-cold TEDG buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the AR. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well plate, add a fixed amount of the receptor preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled R1881.

-

Radioligand Addition: Add a fixed concentration of [³H]-R1881 to all wells.

-

Incubation: Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-ligand complexes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Estrogen Receptor Competitive Binding Assay (Whole-Cell)

This protocol describes a whole-cell radioligand binding assay to determine the affinity of compounds for the estrogen receptor.

Materials:

-

Cells: MCF-7 or other ER-positive breast cancer cell lines.

-

Radioligand: [³H]-Estradiol.

-

Media: Phenol red-free cell culture medium.

-

Buffers: Phosphate-buffered saline (PBS).

-

Test Compound: this compound.

-

Apparatus: 24-well cell culture plates, scintillation counter.

Procedure:

-

Cell Culture: Seed ER-positive cells in 24-well plates and grow to near confluence.

-

Hormone Deprivation: Prior to the assay, culture the cells in phenol red-free medium supplemented with charcoal-stripped serum for 24-48 hours to deplete endogenous steroids.

-

Assay:

-

Wash the cells with PBS.

-

Add increasing concentrations of the test compound to the wells.

-

Add a fixed concentration of [³H]-Estradiol to each well.

-

For non-specific binding, add a high concentration of unlabeled estradiol to a set of wells.

-

-

Incubation: Incubate the plates at 37°C for 1-2 hours.

-

Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

-

Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Similar to the AR binding assay, determine the IC50 and subsequently the Ki value.[2][3]

GABA-A Receptor Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol is used to assess the modulatory effects of neurosteroids like this compound on GABA-A receptor function.

Materials:

-

Cells: Acutely dissociated neurons (e.g., hippocampal pyramidal cells) or cell lines expressing GABA-A receptors (e.g., HEK293 cells).

-

Solutions:

-

External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (pipette) solution (in mM): e.g., 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

-

-

Agonist: Gamma-aminobutyric acid (GABA).

-

Test Compound: 5α-androstane-3α,17β-diol.

-

Apparatus: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Procedure:

-

Cell Preparation: Prepare acutely dissociated neurons or cultured cells expressing GABA-A receptors.

-

Recording:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

GABA Application: Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

Compound Application: Co-apply the test compound (5α-androstane-3α,17β-diol) at various concentrations with the same concentration of GABA.

-

Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Plot the percentage enhancement of the GABA current against the log concentration of the test compound to determine the EC50 for potentiation.[4][5]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its receptors can trigger downstream signaling cascades that influence cellular processes. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows for their study.

Androgen Receptor Signaling and Competitive Binding Assay Workflow

Caption: Androgen receptor signaling and competitive binding assay workflow.

PI3K/AKT Signaling Pathway Activated by 5α-androstane-3α,17β-diol

Caption: PI3K/AKT signaling pathway activated by 5α-androstane-3α,17β-diol.[6][7]

GABA-A Receptor Modulation and Electrophysiology Workflow

Caption: GABA-A receptor modulation and electrophysiology workflow.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Whole-cell radioligand saturation binding [protocols.io]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Androst-4-ene-3α,17β-diol

Abstract

This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Androst-4-ene-3α,17β-diol, an endogenous steroid intermediate. It is intended for researchers, scientists, and professionals in drug development who are investigating the metabolism, mechanism of action, and biological effects of androgens. This guide details the metabolic pathways, receptor interactions, and signaling cascades associated with this compound. Furthermore, it presents established experimental protocols for the quantitative analysis and functional characterization of Androst-4-ene-3α,17β-diol, supported by data tables and graphical representations of key processes to facilitate understanding and further research.

Introduction

Androst-4-ene-3α,17β-diol is an androstane steroid that belongs to the class of androgens and their derivatives. As an intermediate in the complex network of steroidogenesis, its biological role is intricately linked to its conversion to more potent androgens like testosterone, as well as its potential for direct interaction with steroid hormone receptors. Understanding its absorption, distribution, metabolism, and excretion (ADME), along with its molecular mechanism of action, is critical for evaluating its physiological and pharmacological potential. This guide synthesizes the current knowledge, focusing on quantitative data and detailed methodologies.

Pharmacokinetics

The pharmacokinetic profile of a steroid determines its bioavailability, onset, and duration of action. While specific quantitative data for Androst-4-ene-3α,17β-diol is limited in the literature, its properties can be inferred from studies of structurally similar compounds.

Metabolism

Androst-4-ene-3α,17β-diol is subject to enzymatic conversion, primarily by hydroxysteroid dehydrogenases (HSDs), which are critical for its biological activity. It can be reversibly oxidized, highlighting its role as a metabolic intermediate. The primary metabolic conversion is its oxidation to testosterone, a more potent androgen, by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). Subsequently, testosterone can be converted to androst-4-ene-3,17-dione.

Table 1: Key Metabolites of Androst-4-ene-3α,17β-diol and Related Precursors

| Precursor/Compound | Enzyme | Metabolite | Biological Activity of Metabolite | Reference |

|---|---|---|---|---|

| Androst-4-ene-3α,17β-diol | 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Testosterone | Potent Androgen Receptor Agonist | [1] |

| Androst-4-ene-3,17-dione | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Testosterone | Potent Androgen Receptor Agonist | [2] |

| Androst-4-ene-3,17-dione | 5α-Reductase | 5α-Androstane-3,17-dione | Proliferative in LNCaP cells | [3] |

| Androst-4-ene-3β,17β-diol | Not Specified | Testosterone | Potent Androgen Receptor Agonist |[4] |

Excretion

Steroid hormones and their metabolites are typically rendered more water-soluble through conjugation with glucuronic acid or sulfate groups before renal or biliary excretion. It is expected that Androst-4-ene-3α,17β-diol and its metabolites are excreted primarily as conjugates.[5] For instance, the related compound androst-4-ene-3,6,17-trione and its metabolites are predominantly excreted in conjugated form.[5]

Pharmacodynamics

The pharmacodynamic effects of Androst-4-ene-3α,17β-diol are mediated through its conversion to more active androgens and potentially through direct receptor interactions.

Mechanism of Action

The primary mechanism of action is indirect, serving as a prohormone for testosterone. Testosterone exerts its effects by binding to and activating the Androgen Receptor (AR), a ligand-activated nuclear transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes.

It is important to note that related androgens can also signal through pathways independent of the Androgen Receptor. For example, 5α-androstane-3α,17β-diol (a metabolite of DHT) has been shown to support prostate cancer cell survival and proliferation through AR-independent mechanisms, such as the activation of the PI3K/Akt signaling pathway.[6][7]

Receptor Affinity

While Androst-4-ene-3α,17β-diol itself is considered a weak androgen, its 3β-isomer, androst-4-ene-3β,17β-diol, acts as a weak partial agonist of the androgen receptor.[4] This same isomer also exhibits very low affinity for the estrogen receptors alpha (ERα) and beta (ERβ).[4] The receptor binding profile for the 3α isomer is not well-characterized, but it is expected to have low affinity for the AR compared to testosterone or DHT.

Table 2: Receptor Binding Affinity of a Structurally Related Isomer

| Compound | Receptor | Affinity (% of Estradiol) | Activity | Reference |

|---|---|---|---|---|

| Androst-4-ene-3β,17β-diol | ERα | ~0.5% | Very Weak Agonist | [4] |

| Androst-4-ene-3β,17β-diol | ERβ | ~0.6% | Very Weak Agonist | [4] |

| Androst-4-ene-3β,17β-diol | AR | Not Quantified | Weak Partial Agonist |[4] |

Experimental Protocols

Detailed and robust experimental methods are essential for the study of steroid pharmacokinetics and pharmacodynamics. Modern mass spectrometry-based techniques are the gold standard for quantification.[8][9]

Protocol for LC-MS/MS Quantification in Plasma

This protocol outlines the quantification of Androst-4-ene-3α,17β-diol in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method offering high sensitivity and specificity.[10][11]

Methodology:

-

Sample Preparation: To 200 µL of plasma, add an internal standard (e.g., a deuterated version of the analyte).

-

Extraction: Perform liquid-liquid extraction by adding 1 mL of diethyl ether, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes. Transfer the organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

LC Separation: Inject 10 µL onto a reversed-phase C18 column. Elute with a gradient of methanol and water containing 0.1% formic acid.

-

MS/MS Detection: Utilize a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Construct a calibration curve using standards of known concentrations and determine the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard.

Protocol for In Vitro Metabolism Study

This protocol uses liver microsomes to assess the metabolic stability and identify metabolites of Androst-4-ene-3α,17β-diol.

Methodology:

-

Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and Androst-4-ene-3α,17β-diol (e.g., 1 µM).

-

Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Quench Reaction: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

-

Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound (for half-life determination) and to identify and quantify the formation of metabolites (e.g., testosterone).

Protocol for Androgen Receptor (AR) Transcriptional Activation Assay

This cell-based reporter gene assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., PC-3 or LNCaP) that has been transiently or stably transfected with two plasmids: one expressing the human AR and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Replace the growth medium with a serum-free or charcoal-stripped serum medium containing various concentrations of Androst-4-ene-3α,17β-diol or a positive control (e.g., DHT).

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Plot the normalized activity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Androst-4-ene-3α,17β-diol is a steroid intermediate whose primary biological significance appears to stem from its role as a prohormone to testosterone. Its direct activity at the androgen receptor is likely weak. The pharmacokinetics are characterized by rapid metabolism via oxidation, and its pharmacodynamic effects are largely mediated by the activation of the canonical androgen receptor signaling pathway by its more potent metabolites. Further research, utilizing the sensitive and specific analytical protocols detailed herein, is required to fully elucidate the complete pharmacokinetic profile and explore potential non-canonical, AR-independent signaling activities. This foundational knowledge is essential for any future consideration of this compound in a therapeutic or research context.

References

- 1. researchgate.net [researchgate.net]

- 2. Androstenedione - Wikipedia [en.wikipedia.org]

- 3. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Androstenediol - Wikipedia [en.wikipedia.org]

- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to the Enzymatic Conversion of Androst-4-ene-3α,17β-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-4-ene-3α,17β-diol is a steroid metabolite that plays a role in androgen biosynthesis and metabolism. Its conversion is primarily mediated by two key enzyme families: 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). Understanding the enzymatic kinetics, metabolic pathways, and cellular signaling influenced by this compound and its products is crucial for research in endocrinology, oncology, and drug development. This guide provides a comprehensive overview of the enzymatic conversion of Androst-4-ene-3α,17β-diol, including available quantitative data for related substrates, detailed experimental protocols, and visualizations of the metabolic and signaling pathways.

Enzymatic Conversion Pathways

The metabolism of Androst-4-ene-3α,17β-diol involves the action of oxidoreductases that modify its structure at the 3α and 17β positions. The primary enzymes involved belong to the aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily which exhibits 3α-HSD activity, and the 17β-HSD family.

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD): The enzyme 3α-HSD, particularly the isoform AKR1C2, can catalyze the oxidation of the 3α-hydroxyl group of Androst-4-ene-3α,17β-diol to a ketone, potentially forming Androst-4-ene-3-one,17β-ol (Testosterone). This reaction is reversible. In many tissues, AKR1C2 preferentially acts as a reductase, converting potent androgens like dihydrotestosterone (DHT) into their less active 3α-diol metabolites.[1][2][3]

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): Various isoforms of 17β-HSD can act on the 17β-hydroxyl group.[4][5] For instance, an oxidative reaction would convert the 17β-hydroxyl group to a ketone, leading to the formation of Androst-4-ene-3α-ol-17-one. Different isoforms of 17β-HSD have distinct substrate specificities and directional preferences (oxidative vs. reductive) in different tissues.[5][6]

The interplay of these enzymes determines the local concentration and biological activity of various androgens.

Quantitative Data

Table 1: Kinetic Parameters of Human Aldo-Keto Reductase (AKR) Isoforms with Androgenic Substrates

| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) |

| AKR1C2 (Type 3 3α-HSD) | 5α-Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol | 0.2 | 1.9 | 9.5 |

| 5α-Androstane-3α,17β-diol | 5α-Dihydrotestosterone (DHT) | 2.1 | 0.09 | 0.04 | |

| AKR1C3 (Type 5 17β-HSD) | Androst-4-ene-3,17-dione | Testosterone | 1.0 | 1.8 | 1.8 |

| Testosterone | Androst-4-ene-3,17-dione | 1.7 | 0.12 | 0.07 |

Data compiled from studies on recombinant human enzymes.[1]

Table 2: Kinetic Parameters of Human 17β-Hydroxysteroid Dehydrogenase (HSD) Isoforms with Androgenic Substrates

| Enzyme | Substrate | Reaction | Km (µM) | Vmax (nmol/mg protein/h) |

| 17β-HSD Type 2 | Testosterone | Oxidation | ~1.5 | Not Reported |

| 17β-HSD Type 3 | Androstenedione | Reduction | ~0.5 | Not Reported |

| 17β-HSD Type 5 (AKR1C3) | Androstenedione | Reduction | 1.0 | Not Reported |

Data are approximate values from various studies and may vary depending on experimental conditions.[7][8]

Experimental Protocols

The following are generalized protocols for conducting in vitro enzyme assays and analyzing the metabolic conversion of Androst-4-ene-3α,17β-diol.

Protocol 1: In Vitro Enzyme Assay for 3α-HSD (AKR1C2) Activity

Objective: To determine the kinetic parameters (Km and Vmax) of the conversion of Androst-4-ene-3α,17β-diol by recombinant human AKR1C2.

Materials:

-

Recombinant human AKR1C2 enzyme

-

Androst-4-ene-3α,17β-diol (substrate)

-

NADP⁺ (cofactor for oxidation) or NADPH (cofactor for reduction)

-

Tris-HCl buffer (pH 7.4)

-

Spectrophotometer or HPLC-MS/MS system

-

96-well UV-transparent plates (for spectrophotometric assay)

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of NADP⁺ (for oxidation) or NADPH (for reduction), and varying concentrations of the substrate, Androst-4-ene-3α,17β-diol.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant AKR1C2 to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.

-

Detection of Product Formation:

-

Spectrophotometric Method: Monitor the change in absorbance at 340 nm, which corresponds to the conversion of NADPH to NADP⁺ (or vice versa). The rate of reaction can be calculated from the change in absorbance over time.

-

HPLC-MS/MS Method: Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile). Analyze the samples using a validated LC-MS/MS method to separate and quantify the substrate and the product.[9]

-

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Analysis of Androst-4-ene-3α,17β-diol Metabolism in Cell Culture

Objective: To identify and quantify the metabolites of Androst-4-ene-3α,17β-diol in a cell line expressing relevant metabolic enzymes (e.g., prostate cancer cells).

Materials:

-

Cell line of interest (e.g., LNCaP, PC-3)

-

Cell culture medium and supplements

-

Androst-4-ene-3α,17β-diol

-

Internal standards for LC-MS/MS analysis

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Treatment: Culture the cells to a desired confluency. Replace the medium with a fresh medium containing a known concentration of Androst-4-ene-3α,17β-diol. Incubate for various time points (e.g., 0, 6, 12, 24 hours).

-

Sample Collection: At each time point, collect both the cell culture medium and the cell pellets.

-

Metabolite Extraction:

-

Medium: Add internal standards to the collected medium. Perform a liquid-liquid extraction with an appropriate organic solvent to extract the steroids.

-

Cells: Lyse the cells and extract the intracellular metabolites using a suitable extraction protocol.

-

-

Sample Preparation: Evaporate the organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method with a suitable column (e.g., C18) and gradient elution to separate the parent compound and its potential metabolites. Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

-

Data Analysis: Identify the metabolites by comparing their retention times and mass transitions with those of authentic standards. Quantify the concentration of the parent compound and its metabolites at each time point to determine the rate of metabolism.

Visualizations

Enzymatic Conversion Pathway

Caption: Metabolic pathway of Androst-4-ene-3α,17β-diol.

Potential Androgen Receptor-Independent Signaling Pathway

The metabolite of Androst-4-ene-3α,17β-diol, 5α-Androstane-3α,17β-diol (3α-diol), has been shown to activate androgen receptor-independent signaling pathways, such as the PI3K/Akt pathway, which can promote cell survival and proliferation.[10][11][12]

Caption: AR-independent signaling via the PI3K/Akt pathway.

Experimental Workflow

Caption: General workflow for studying enzymatic conversion.

Conclusion

The enzymatic conversion of Androst-4-ene-3α,17β-diol is a key process in androgen metabolism, regulated by the interplay of 3α-HSD and 17β-HSD enzymes. While specific kinetic data for this substrate remains to be fully elucidated, the information on related compounds provides a strong basis for further investigation. The potential for its metabolites to activate androgen receptor-independent signaling pathways, such as the PI3K/Akt pathway, highlights its importance in cellular processes beyond classical androgenic action. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore the metabolism and biological significance of Androst-4-ene-3α,17β-diol, contributing to a deeper understanding of steroid biochemistry and its implications in health and disease.

References

- 1. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human type 3 3alpha-hydroxysteroid dehydrogenase (aldo-keto reductase 1C2) and androgen metabolism in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AKR1C2 | Abcam [abcam.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of enzymic activities: prediction of multiple forms of 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17 Beta-hydroxysteroid dehydrogenase in human breast cancer: analysis of kinetic and clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgenic 17 beta-hydroxysteroid dehydrogenase activity of expressed rat type I 3 beta-hydroxysteroid dehydrogenase/delta 5-delta 4 isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cellular Uptake and Transport of Androst-4-ene-3α,17β-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3α,17β-diol, a significant metabolite in the androgen synthesis pathway, plays a crucial role in various physiological and pathophysiological processes, including those in androgen-sensitive tissues like the prostate. Understanding its cellular uptake and transport is paramount for elucidating its mechanism of action and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms of Androst-4-ene-3α,17β-diol, the intracellular signaling pathways it modulates, and detailed experimental protocols for its study. While direct quantitative data for this specific steroid is limited, this guide synthesizes information from closely related androgens to provide a robust framework for future research.

Introduction to Androst-4-ene-3α,17β-diol

Androst-4-ene-3α,17β-diol is a C19 steroid hormone that serves as an intermediate in the biosynthesis of testosterone and other potent androgens.[1][2] Its cellular activity is not solely dependent on its conversion to other androgens; it has been shown to exert biological effects through various signaling pathways. The entry of Androst-4-ene-3α,17β-diol into the cell is the initial and rate-limiting step for its subsequent metabolic conversion and interaction with intracellular targets. Therefore, a thorough understanding of its transport across the cell membrane is critical.

Cellular Uptake and Transport Mechanisms

The cellular uptake of steroids is a multifaceted process that can involve both passive diffusion and carrier-mediated transport. The lipophilic nature of steroid hormones allows them to traverse the lipid bilayer of the cell membrane to some extent via passive diffusion. However, emerging evidence suggests that for many steroids, this is not the sole or even primary mechanism of entry into the cell.

Passive Diffusion

Due to their lipophilic character, steroids like Androst-4-ene-3α,17β-diol are traditionally thought to enter cells via passive diffusion, driven by the concentration gradient across the cell membrane. This process is non-saturable and does not require cellular energy.

Carrier-Mediated Transport

Recent studies have highlighted the importance of carrier-mediated transport for the efficient and regulated uptake of various steroid hormones. This can occur through facilitated diffusion or active transport, involving membrane-bound transporter proteins. Key families of transporters implicated in steroid transport include the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies.

-

Organic Anion Transporting Polypeptides (OATPs/SLCO): Members of the SLCO superfamily are known to transport a wide range of endogenous and xenobiotic compounds, including steroid hormones and their conjugates. While direct evidence for Androst-4-ene-3α,17β-diol transport by a specific OATP is not yet available, studies on related unconjugated androgens provide strong indications of potential interactions. For instance, unconjugated testosterone has been identified as a potent inhibitor of OATP2B1, suggesting that other unconjugated androgens may also interact with this transporter.[3] Furthermore, OATP1B3 has been shown to mediate the influx of unconjugated testosterone.[4] Given the structural similarity, it is plausible that OATPs play a role in the cellular uptake of Androst-4-ene-3α,17β-diol, particularly in tissues where these transporters are highly expressed, such as the liver and prostate.[5][6]

-

ABC Transporters: The ABC transporter superfamily is primarily involved in the efflux of substances from cells, thus playing a protective role. While their primary role is not in uptake, their activity can influence the net intracellular concentration of steroids.

The uptake of steroid hormones can also be influenced by their binding to carrier proteins in the serum, such as sex hormone-binding globulin (SHBG) and albumin. While protein-bound steroids are generally considered biologically inactive and less available for cellular uptake, some studies suggest the existence of receptor-mediated endocytosis pathways for carrier-bound steroids.[7]

Intracellular Signaling Pathways

Once inside the cell, Androst-4-ene-3α,17β-diol can be metabolized to more potent androgens or can directly influence cellular signaling pathways. Research on the closely related 5α-androstane-3α,17β-diol (3α-diol) has provided significant insights into the potential signaling cascades activated by this class of androgens, often in an androgen receptor (AR)-independent manner.

Studies in human prostate cancer LNCaP cells have shown that 3α-diol can activate several canonical signaling pathways, with the PI3K/AKT pathway being of high statistical significance.[1][3][8] Activation of this pathway is crucial for cell survival and proliferation. Furthermore, 3α-diol has been shown to regulate the expression of β-catenin and Akt, and stimulate Akt phosphorylation, even in AR-silenced LNCaP cells.[9] This suggests a mechanism by which these androgens can promote cell growth in androgen-deprived conditions.

The signaling pathways affected by 3α-diol also include apoptosis signaling and death receptor signaling.[3][8] This highlights the complex role of these metabolites in regulating cell fate.

Figure 1: Proposed signaling pathway for Androst-4-ene-3α,17β-diol.

Quantitative Data

Direct quantitative data on the cellular uptake kinetics (Km, Vmax) of Androst-4-ene-3α,17β-diol are currently not well-documented in the literature. However, studies on related compounds provide some context for the potential range of these values. For example, the hepatic uptake of androgen glucuronides by OATP1B1 and OATP1B3 has been characterized with Km values ranging from 6.2 µM to 110.4 µM.[1] While these are for conjugated androgens, they provide a starting point for designing kinetic studies for unconjugated forms.

The table below summarizes the available kinetic data for related steroid transport processes.

| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| OATP1B1 | Testosterone Glucuronide | OATP1B1-overexpressing cells | 56.7 | - | [1] |

| OATP1B3 | Testosterone Glucuronide | OATP1B3-overexpressing cells | 110.4 | - | [1] |

| OATP1B1 | Dihydrotestosterone Glucuronide | OATP1B1-overexpressing cells | 71.3 | - | [1] |

| OATP1B3 | Dihydrotestosterone Glucuronide | OATP1B3-overexpressing cells | 69.6 | - | [1] |

| OATP1B3 | Unconjugated Testosterone | OATP1B3-overexpressing cells | 23.2 | 321.6 | [4] |

Experimental Protocols

Investigating the cellular uptake and transport of Androst-4-ene-3α,17β-diol requires a combination of in vitro and potentially in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Cellular Uptake Assay

This protocol is designed to measure the uptake of radiolabeled Androst-4-ene-3α,17β-diol into cultured cells.

Materials:

-

Cell line of interest (e.g., LNCaP, PC-3, or a cell line overexpressing a specific transporter).

-

Cell culture medium and supplements.

-

Radiolabeled [³H]-Androst-4-ene-3α,17β-diol.

-

Unlabeled Androst-4-ene-3α,17β-diol.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Stop solution (e.g., ice-cold PBS).

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

Cell lysis buffer (e.g., RIPA buffer).

-

Protein assay kit (e.g., BCA assay).

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Initiation of Uptake: Add uptake buffer containing a known concentration of [³H]-Androst-4-ene-3α,17β-diol (and unlabeled compound for kinetic studies) to each well to initiate the uptake.

-

Incubation: Incubate the plate at 37°C for various time points (for time-course experiments) or for a fixed time with varying substrate concentrations (for kinetic experiments).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another portion of the cell lysate to determine the total protein concentration using a protein assay.

-

-

Data Analysis: Express the uptake as pmol of steroid per mg of protein. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

References

- 1. Organic Anion Transporting Polypeptide-Mediated Hepatic Uptake of Glucuronide Metabolites of Androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP7B1-mediated metabolism of 5alpha-androstane-3alpha,17beta-diol (3alpha-Adiol): a novel pathway for potential regulation of the cellular levels of androgens and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of OATP2B1-mediated transport by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Expression of OATP1B3 Mediates Unconjugated Testosterone Influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minireview: SLCO and ABC Transporters: A Role for Steroid Transport in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5alpha-androstane-3alpha,17beta-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Androst-4-ene-3alpha,17beta-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Androst-4-ene-3alpha,17beta-diol in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details sample preparation, derivatization, and instrument parameters.

Introduction

This compound is an anabolic androgenic steroid and a metabolite of testosterone. Accurate and sensitive quantification of this steroid is crucial in various research fields, including clinical diagnostics, anti-doping control, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique for steroid analysis. However, due to the inherent low volatility of steroids, a chemical derivatization step is necessary to enhance their thermal stability and chromatographic properties.[1][2] This protocol outlines a robust method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., Deuterium-labeled this compound or a structurally related steroid not present in the sample

-

Methanol, Ethyl Acetate, n-Hexane (GC or HPLC grade)

-

Solid Phase Extraction (SPE) Cartridges: C18 (500 mg, 3 mL)

-

Derivatization Reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) (e.g., 99:1, v/v) or N,O-Bis(trimethylsilyl)acetamide (BSA) with TMCS.[2]

-

Anhydrous Pyridine or Acetonitrile

-

Sodium Acetate Buffer (e.g., 0.2 M, pH 4.6)[3]

-

β-glucuronidase/arylsulfatase from Helix pomatia

Sample Preparation

Biological samples, such as urine or plasma, require extraction and cleanup to remove interfering substances.[1][2]

1. Enzymatic Hydrolysis (for conjugated steroids in urine):

-

To 1 mL of urine, add a suitable internal standard.

-

Add 1 mL of sodium acetate buffer.[3]

-

Add 25 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex and incubate at 55°C for 3 hours.[4]

-

Allow the sample to cool to room temperature.

2. Liquid-Liquid Extraction (LLE):

-

Add 5 mL of a mixture of n-hexane and ethyl acetate (e.g., 9:1, v/v) to the hydrolyzed sample.

-

Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction step.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Alternatively: Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed and centrifuged sample onto the cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 3 mL of methanol or ethyl acetate.

-

Evaporate the eluate to dryness.

Derivatization

To increase volatility, the hydroxyl groups of this compound are converted to trimethylsilyl (TMS) ethers.

-

To the dried extract, add 50 µL of the derivatization reagent (e.g., MSTFA/TMCS) and 50 µL of anhydrous pyridine or acetonitrile.[5]

-

Seal the vial tightly and vortex.

-

Incubate at 70°C for 30 minutes.[5]

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following table provides typical instrument parameters, which should be optimized for the specific instrument in use.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 10°C/min to 310°C, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Presentation

Quantitative Data Summary

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound. The following table provides expected ions for the di-TMS derivative.

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) for SIM | LOD (ng/mL) | LOQ (ng/mL) |

| Androst-4-ene-3α,17β-diol-di-TMS | Experimentally determined | 434 | 419, 344, 129 | ~0.1-2.5 | ~0.5-5 |

Note: Retention time, LOD (Limit of Detection), and LOQ (Limit of Quantification) are estimates and must be experimentally determined and validated for the specific matrix and instrumentation used.[6]

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Derivatization of this compound for GC-MS analysis.

Caption: Hypothesized mass fragmentation of di-TMS-Androst-4-ene-3alpha,17beta-diol.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Androst-4-ene-3,17-dione, per-TMS [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Androst-4-ene-3α,17β-diol as a Reference Standard in Pharmaceutical Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-4-ene-3α,17β-diol is a stereoisomer of androstenediol and a metabolite of androgens. In the pharmaceutical industry, the use of well-characterized reference standards is crucial for the accurate identification, quantification, and quality control of active pharmaceutical ingredients (APIs), impurities, and metabolites. This document provides detailed application notes and protocols for the use of Androst-4-ene-3α,17β-diol as a reference standard in pharmaceutical testing, covering its analytical characterization and its role in understanding androgen signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper use and interpretation of analytical data.

| Property | Value | Source |

| Chemical Name | (3α,17β)-Androst-4-ene-3,17-diol | N/A |

| Synonyms | Androst-4-ene-3α,17β-diol | N/A |

| Molecular Formula | C₁₉H₃₀O₂ | [1] |

| Molecular Weight | 290.44 g/mol | [1] |

| CAS Number | 571-36-8 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |

| Storage | 2-8°C, protected from light | [2] |

Analytical Characterization Protocols

Accurate and precise analytical methods are essential for the qualification and use of Androst-4-ene-3α,17β-diol as a reference standard. The following are representative protocols for its analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol describes a general method for determining the purity of Androst-4-ene-3α,17β-diol using HPLC with UV detection.

Experimental Workflow:

Caption: A simplified workflow for HPLC-UV purity analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50-90% B

-

20-25 min: 90% B

-

25-26 min: 90-50% B

-

26-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Accurately weigh and dissolve Androst-4-ene-3α,17β-diol in methanol to a final concentration of 1 mg/mL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Expected Results:

| Parameter | Expected Value |

| Retention Time | Analyte-specific, to be determined |

| Purity | ≥ 98.0% |

| Related Substances | Individual impurities ≤ 0.5%, Total impurities ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structure Confirmation

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like steroids.

Experimental Workflow:

Caption: General workflow for GC-MS analysis of steroids.

Methodology:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 min.

-

Ramp: 10°C/min to 290°C, hold for 5 min.

-

-

Injector Temperature: 280°C.

-

Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Derivatization: To improve volatility and chromatographic performance, silylation is recommended. To a dried aliquot of the sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

-

Data Analysis: The resulting mass spectrum is compared with reference spectra in libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.

Expected Mass Spectral Data (for the di-TMS derivative):

| Ion Type | Expected m/z | Relative Abundance |

| [M]⁺ | 434 | To be determined |

| [M-15]⁺ | 419 | To be determined |

| [M-90]⁺ | 344 | To be determined |

| Base Peak | To be determined | 100% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for complete structural assignment.

Expected ¹H NMR Spectral Features (Illustrative, based on similar androgens):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.3 | br s | C4-H (vinylic proton) |

| ~3.6 | m | C3-H (axial proton) |

| ~3.6 | t | C17-H (axial proton) |

| ~0.8 | s | C18-H₃ (methyl protons) |

| ~1.0 | s | C19-H₃ (methyl protons) |

Expected ¹³C NMR Spectral Features (Illustrative):

-

Signals for 19 carbon atoms.

-

Olefinic carbons (C4 and C5) in the range of 120-140 ppm.

-

Carbons bearing hydroxyl groups (C3 and C17) in the range of 70-85 ppm.

-